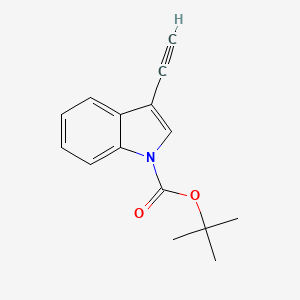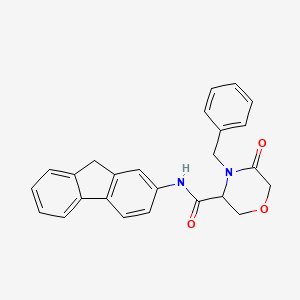
tert-butyl 3-ethynyl-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-ethynyl-1H-indole-1-carboxylate is a compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals and organic synthesis. The tert-butyl group attached to the indole ring can influence the physical and chemical properties of the compound, making it a subject of interest in various chemical studies.
Synthesis Analysis
The synthesis of tert-butyl indole derivatives can involve various strategies, including radical addition and cyclization reactions. For instance, an FeCl2-promoted carbomethylation of arylacrylamides by di-tert-butyl peroxide (DTBP) leads to the formation of 3-ethyl-3-substituted indolin-2-one derivatives in high yield, demonstrating the potential for creating tert-butyl indole compounds through radical processes . Additionally, the use of di-tert-butyl ethynylimidodicarbonate as a reagent for β-aminoethylation of organic electrophiles indicates the versatility of tert-butylated reagents in synthesizing complex indole structures .
Molecular Structure Analysis
The molecular structure of tert-butyl indole derivatives can be characterized using various spectroscopic methods. For example, the crystal and molecular structure of certain tert-butyl indole compounds have been characterized by X-ray crystallographic analysis, revealing the presence of intramolecular hydrogen bonds that stabilize the structure . The planarity of the indole ring system and the dihedral angles formed with substituents such as the tert-butyl bound carboxylate group are key features that can be determined through structural analysis .
Chemical Reactions Analysis
Tert-butyl indole derivatives can participate in a variety of chemical reactions. The action of tert-butyl azidoformate on the conjugate bases of indole derivatives can lead to the formation of N-(tert-butoxycarbonyl)indole derivatives, among other products . The reactivity of these compounds can be further explored through reactions such as [3+2] cycloadditions, Pd-catalyzed hydrogenation, and Sonogoshira couplings, as demonstrated by the versatility of tert-butylated reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl indole derivatives can be influenced by the presence of the tert-butyl group. Gas-liquid chromatography and mass spectral analysis can be used to separate and quantify carboxylates, including those with tert-butyl groups, as their tert.-butyldimethylsilylated derivatives . The tert-butyl group can also affect the thermal properties, as well as the electronic structure, as indicated by DFT analyses that provide insights into the molecular electrostatic potential and frontier molecular orbitals of these compounds .
Aplicaciones Científicas De Investigación
Synthesis of Spirocyclic and Heterocyclic Compounds
tert-Butyl 3-ethynyl-1H-indole-1-carboxylate and its derivatives play a significant role in the synthesis of complex organic compounds. For instance, the base-promoted cyclization of tert-butyl derivatives has been utilized to create 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, a spirocyclic lactone, which showcases the compound's utility in synthesizing intricate molecular structures (Hodges, Wang, & Riley, 2004). Additionally, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate has been shown to catalyze the selective aerobic oxidation of allylic and benzylic alcohols (Shen, Kartika, Tan, Webster, & Narasaka, 2012).
Advancements in Pharmacological Compounds
The tert-butyl indole carboxylate framework is a key element in the development of pharmaceutical compounds. For instance, aryloxypropanolamines containing the 3-indolyl-tert-butyl moiety have exhibited notable antihypertensive activity in studies, suggesting its potential in cardiovascular drug development (Kreighbaum et al., 1980).
Structural and Crystallographic Studies
The structural and crystallographic characteristics of tert-butyl indole carboxylates have been extensively studied. For example, the tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate displays a planar indole ring system, contributing to our understanding of the molecular structure of these compounds (Thenmozhi, Kavitha, Dhayalan, Mohanakrishnan, & Ponnuswamy, 2009).
Chemical Synthesis and Utility
The utility of tert-butyl azidoacetate, a related compound, has been demonstrated in the Hemetsberger-Knittel reaction, offering a novel method for synthesizing indole carboxylates, thus expanding the synthetic applications of these compounds (Kondo, Morohoshi, Mitsuhashi, & Murakami, 1999).
Catalysis and Organic Reactions
The compound's derivatives have been used in palladium-catalyzed intramolecular annulations, leading to the formation of gamma-carboline derivatives and other heteropolycycles. This showcases the compound's role in facilitating complex organic reactions (Zhang & Larock, 2003).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Tert-butyl 3-ethynyl-1H-indole-1-carboxylate is an indole derivative . Indole derivatives are known to interact with a variety of targets in the body, playing a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These interactions can result in the inhibition or activation of certain biochemical pathways, affecting the function of cells and tissues .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . They can influence the function of cells and tissues by interacting with different targets and modulating their activity . .
Result of Action
Indole derivatives are known to have various biologically vital properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature . .
Propiedades
IUPAC Name |
tert-butyl 3-ethynylindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-5-11-10-16(14(17)18-15(2,3)4)13-9-7-6-8-12(11)13/h1,6-10H,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXARIJESJJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-acetyl-N-(6-aminobenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3006582.png)




![Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate](/img/structure/B3006589.png)
![N-(3-chloro-2-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B3006590.png)
![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3006594.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B3006597.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3006598.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3006600.png)
![N1-(2-hydroxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3006601.png)

![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B3006604.png)